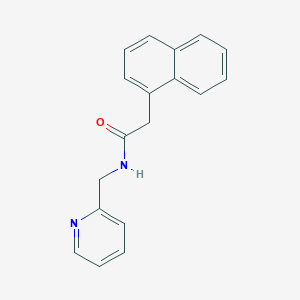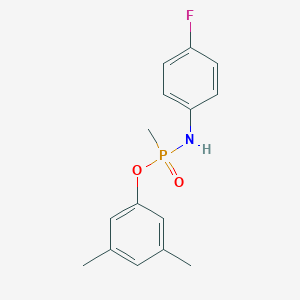
3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol, commonly known as CMBQ, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical properties make it an ideal candidate for further research.
Mecanismo De Acción
The mechanism of action of CMBQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. CMBQ has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, CMBQ has been shown to induce the expression of various genes involved in apoptosis, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
CMBQ has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CMBQ has also been found to increase the levels of antioxidant enzymes such as SOD and catalase. Additionally, CMBQ has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMBQ in lab experiments is its high purity and reproducibility. The synthesis method for CMBQ has been optimized to yield high-purity product with good reproducibility. Additionally, CMBQ has been extensively studied, and its properties and mechanisms of action are well-understood. However, one limitation of using CMBQ in lab experiments is its cost. CMBQ is a relatively expensive compound, which may limit its use in some studies.
Direcciones Futuras
There are many potential future directions for research on CMBQ. One area of interest is the development of CMBQ-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMBQ and its effects on various signaling pathways in cells. It would also be interesting to investigate the potential of CMBQ as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to optimize the synthesis method for CMBQ to make it more cost-effective and scalable for large-scale production.
Métodos De Síntesis
The synthesis of CMBQ involves the reaction of 3-chloro-2-buten-1-ol with 2-methyl-4-quinolinol in the presence of a catalyst. The resulting product is then subjected to methylation to obtain 3-(3-chloro-2-buten-1-yl)-6-methoxy-2-methyl-4-quinolinol. This synthesis method has been optimized to yield high-purity CMBQ with good reproducibility.
Aplicaciones Científicas De Investigación
CMBQ has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. CMBQ has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Additionally, CMBQ has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(16)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)18/h4-5,7-8H,6H2,1-3H3,(H,17,18)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMUZMATFKTJPN-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorobut-2-EN-1-YL)-6-methoxy-2-methylquinolin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
